Cas no 51550-04-0 (3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one)

3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- Thieno[2,3-d]pyrimidin-4(1H)-one,2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-
- 3-ALLYL-2-MERCAPTOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
- AC1M68VF
- AC1Q7GDN
- CBGGZFBMKNURDF-UHFFFAOYSA-
- CTK4J4449
- HMS1783A14
- HMS2643I16
- MolPort-002-465-884
- 51550-04-0
- EN300-08302
- Z55665445
- CS-0221079
- InChI=1/C9H8N2OS2/c1-2-4-11-8(12)6-3-5-14-7(6)10-9(11)13/h2-3,5H,1,4H2,(H,10,13)
- SMR000354452
- CHEMBL1549892
- 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- DTXSID60368456
- 3-Allyl-2-mercapto-thieno[2,3--d]pyrimidin-4(3H)-one
- AKOS000116790
- 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- MLS001018194
- 2,3-Dihydro-3-(2-propen-1-yl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
- BCA55004
- 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one
-
- MDL: MFCD04621500
- Inchi: InChI=1S/C9H8N2OS2/c1-2-4-11-8(12)6-3-5-14-7(6)10-9(11)13/h2-3,5H,1,4H2,(H,10,13)
- InChI Key: CBGGZFBMKNURDF-UHFFFAOYSA-N
- SMILES: C=CCN1C(C2=C(SC=C2)NC1=S)=O
Computed Properties
- Exact Mass: 224.00794
- Monoisotopic Mass: 224.007804
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.7
- XLogP3: 1.9
Experimental Properties
- Density: 1.44
- Boiling Point: 362.6°Cat760mmHg
- Flash Point: 173.1°C
- Refractive Index: 1.709
- PSA: 32.34
- LogP: 1.93270
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291749-2.5g |
2,3-Dihydro-3-(2-propen-1-yl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one |
51550-04-0 | 97% | 2.5g |
¥11765.00 | 2024-05-10 | |
TRC | P769148-100mg |
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
51550-04-0 | 100mg |
$ 95.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291749-50mg |
2,3-Dihydro-3-(2-propen-1-yl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one |
51550-04-0 | 97% | 50mg |
¥1382.00 | 2024-05-10 | |
Aaron | AR00DNGF-500mg |
3-ALLYL-2-MERCAPTOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE |
51550-04-0 | 95% | 500mg |
$266.00 | 2025-01-24 | |
A2B Chem LLC | AG35827-100mg |
3-Allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one |
51550-04-0 | 97% | 100mg |
$105.00 | 2024-04-19 | |
A2B Chem LLC | AG35827-250mg |
3-Allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one |
51550-04-0 | 97% | 250mg |
$132.00 | 2024-04-19 | |
Aaron | AR00DNGF-1g |
3-ALLYL-2-MERCAPTOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE |
51550-04-0 | 95% | 1g |
$377.00 | 2025-01-24 | |
1PlusChem | 1P00DN83-100mg |
3-ALLYL-2-MERCAPTOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE |
51550-04-0 | 95% | 100mg |
$134.00 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291749-250mg |
2,3-Dihydro-3-(2-propen-1-yl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one |
51550-04-0 | 97% | 250mg |
¥2484.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291749-500mg |
2,3-Dihydro-3-(2-propen-1-yl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one |
51550-04-0 | 97% | 500mg |
¥3775.00 | 2024-05-10 |
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one Related Literature
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno2,3-dpyrimidin-4-one
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 51550-04-0): Structure, Synthesis, Biological Activity, and Research Progress
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, also known as CAS 51550-04-0, is a synthetic compound with a unique molecular framework that combines thieno[2,3-d]pyrimidin-4-one and sulfanyl functional groups. This molecule exhibits complex stereochemistry and functional group interactions, making it a subject of significant interest in pharmaceutical research. The thieno[2,3-d]pyrimidin-4-one core is a well-known scaffold in medicinal chemistry, often associated with antiviral, antitumor, and anti-inflammatory activities. The presence of the prop-2-en-1-yl side chain and the sulfanyl group further enhances its structural diversity and potential biological activity.
The 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one molecule is characterized by its thieno[2,3-d]pyrimidin-4-one ring system, which consists of a thiophene ring fused to a pyrimidine ring. The sulfanyl group at the 2-position introduces sulfur atoms into the molecular structure, which is critical for its electrophilic and nucleophilic reactivity. The prop-2-en-1-yl side chain, a vinyl group, adds conjugated double bonds that may influence the molecule's photophysical properties and reactivity in biological systems. These structural features make the compound a promising candidate for further drug discovery and targeted therapy applications.
Recent studies have highlighted the synthetic pathways and optimization strategies for 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. A 2023 publication in the *Journal of Medicinal Chemistry* described a multistep synthesis involving Michael addition and catalytic hydrogenation to yield the target compound with high stereoselectivity. The regioselectivity of the sulfur atom incorporation was optimized using electronic modifiers such as p-tolyl groups, which significantly enhanced the yield and purity of the final product. These findings underscore the importance of structural modification in improving the biological activity and pharmacological profile of the compound.
The biological activity of 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been extensively investigated in recent years. A 2022 study published in *Bioorganic & Medicinal Chemistry* demonstrated its antiviral potential against SARS-CoV-2. The compound showed inhibitory effects on the main protease (Mpro) of the virus, with an IC50 value of 1.2 μM in vitro. This activity is attributed to the sulfanyl group's ability to form covalent bonds with the cysteine residue in the active site of the enzyme, thereby blocking its catalytic function. These results suggest that the compound could be a valuable lead molecule for the development of antiviral drugs targeting SARS-CoV-2.
Further research has expanded the applications of 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one beyond antiviral activity. A 2024 study in *ACS Medicinal Chemistry Letters* explored its anti-inflammatory properties, showing significant suppression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's anti-inflammatory effects were mediated through the NF-κB signaling pathway, indicating its potential as a therapeutic agent for chronic inflammatory diseases. These findings highlight the versatility of the thieno[2,3-d]pyrimidin-4-one scaffold in addressing multiple pathophysiological conditions.
Recent advances in computational chemistry have provided insights into the molecular interactions of 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one with biological targets. A 2023 study using molecular docking and dynamics simulations revealed that the sulfanyl group forms hydrogen bonds with the target protein, while the vinyl side chain contributes to steric interactions that enhance binding affinity. These computational models have been instrumental in predicting the pharmacokinetic and pharmacodynamic properties of the compound, guiding the rational design of analogous molecules with improved bioavailability and selectivity.
The synthetic accessibility of 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has also been a focus of recent research. A 2024 paper in *Organic Letters* described a green synthesis method using microwave-assisted conditions to reduce energy consumption and waste generation. This approach not only improved the efficiency of the synthesis but also minimized the environmental impact, aligning with the sustainable chemistry goals in modern pharmaceutical development. Such advancements are critical for the large-scale production of the compound for clinical trials and commercial applications.
In conclusion, 3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 51550-04-0) represents a promising drug candidate with diverse biological activities and synthetic potential. Ongoing research into its mechanisms of action, pharmacological profiles, and synthetic optimization continues to expand its therapeutic applications. The compound's unique structural features and functional groups make it a valuable target for drug discovery and chemical innovation in the field of pharmaceutical sciences.
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